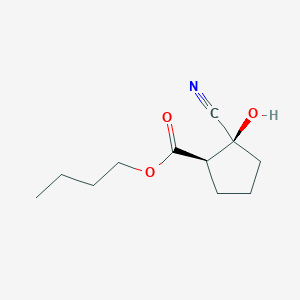![molecular formula C16H17Br2N3 B14197989 Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl- CAS No. 832077-20-0](/img/structure/B14197989.png)
Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine atoms, an azo group, and a phenyl group attached to the benzenamine core. It is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl- typically involves multiple steps. One common method includes the bromination of benzenamine to introduce bromine atoms at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the bromine atoms.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzenamine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl- involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the bromine atoms and phenyl group can engage in various binding interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 2,4-dibromo-: Lacks the azo and phenyl groups, making it less reactive in certain chemical reactions.
Benzenamine, 2,4,6-tris(1,1-dimethylethyl)-: Contains additional tert-butyl groups, altering its steric and electronic properties.
Benzenamine, 4-bromo-2,6-dimethyl-: Has different substitution patterns, affecting its reactivity and applications.
Uniqueness
Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl- is unique due to its combination of bromine atoms, an azo group, and a phenyl group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
832077-20-0 |
|---|---|
Fórmula molecular |
C16H17Br2N3 |
Peso molecular |
411.13 g/mol |
Nombre IUPAC |
2,4-dibromo-6-(tert-butyldiazenyl)-N-phenylaniline |
InChI |
InChI=1S/C16H17Br2N3/c1-16(2,3)21-20-14-10-11(17)9-13(18)15(14)19-12-7-5-4-6-8-12/h4-10,19H,1-3H3 |
Clave InChI |
KCLURZRJMDZAFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



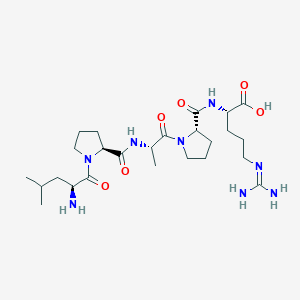
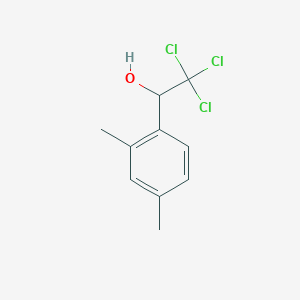
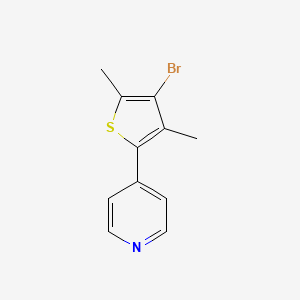

![3,3'-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]](/img/structure/B14197937.png)
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol](/img/structure/B14197955.png)
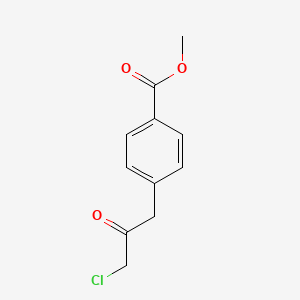
![4-(5-Phenyl-1H-imidazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B14197983.png)
![3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione](/img/structure/B14197993.png)
![4-[2-(Benzenesulfinyl)ethenyl]benzonitrile](/img/structure/B14197997.png)

